molecular formula C23H21N5O3S B2354694 methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896304-16-8

methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2354694
CAS No.: 896304-16-8
M. Wt: 447.51
InChI Key: XUSAHFYBWDYHSW-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzyl group at position 5, a pyrrole ring at position 4, and a thioacetyl-linked benzoate ester at position 3 (Figure 1). The triazole moiety is a pharmacophoric element known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The methyl ester group enhances solubility in organic solvents, while the benzyl and pyrrole substituents contribute to steric and electronic modulation.

The compound’s structure is validated using crystallographic tools such as SHELXL and ORTEP-III, ensuring accurate determination of bond lengths, angles, and stereochemistry . These methods are critical for confirming the spatial arrangement of substituents, which directly influences reactivity and biological interactions .

Properties

IUPAC Name

methyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-31-22(30)18-9-11-19(12-10-18)24-21(29)16-32-23-26-25-20(15-17-7-3-2-4-8-17)28(23)27-13-5-6-14-27/h2-14H,15-16H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSAHFYBWDYHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a pyrrole ring, a triazole ring, and a sulfanyl group, contributing to its biological activity. The molecular formula is C21H20N5O2SC_{21}H_{20}N_5O_2S with a molecular weight of approximately 423.9 g/mol. The structural complexity allows it to exhibit diverse chemical properties.

PropertyValue
Molecular FormulaC21H20N5O2S
Molecular Weight423.9 g/mol
IUPAC NameThis compound
InChI KeyQEFVLCFFFDZTIW-UHFFFAOYSA-N

Antimicrobial Effects

Preliminary studies indicate that this compound may exhibit antimicrobial properties by inhibiting specific enzymes involved in bacterial cell division. This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. In vitro tests demonstrated strong inhibitory activity against these enzymes, which are significant targets in treating conditions like Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase2.14±0.003
Urease1.13±0.003

Anticancer Potential

Research indicates that compounds similar to this compound may inhibit cancer cell proliferation. For instance, related triazole derivatives have shown promising results in suppressing the growth of colorectal cancer cells with IC50 values significantly lower than conventional treatments.

The mechanism of action involves the compound's interaction with biological targets such as enzymes or receptors that modulate various biological processes. Ongoing research aims to elucidate these mechanisms further and identify specific molecular targets that could lead to therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Activity : A study revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition : Another investigation highlighted the compound's potent inhibition of urease and AChE, suggesting its relevance in treating related diseases .
  • Anticancer Studies : Research demonstrated that similar compounds effectively inhibited cancer cell proliferation in vitro, showcasing their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural Differences

The closest analog identified is ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS: 886929-93-7) . This compound differs in two key aspects:

Benzyl Substituent : A chlorine atom is introduced at the para position of the benzyl group, enhancing electronic withdrawal effects and steric bulk.

Physicochemical Properties

Property Methyl Ester (Original) Ethyl Ester (4-Chlorobenzyl Analog)
Molecular Formula C₃₃H₃₀N₅O₃S* C₂₄H₂₂ClN₅O₃S
Molecular Weight (g/mol) ~576.7 (estimated) 495.98
Substituent on Benzyl Unsubstituted (C₆H₅CH₂) 4-Chloro (Cl-C₆H₄CH₂)
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Key Structural Features Triazole, pyrrole, thioacetyl Triazole, pyrrole, thioacetyl, Cl

*Note: The molecular formula for the original compound is inferred from structural similarity to the ethyl analog.

Implications of Structural Variations

  • Lipophilicity : The ethyl ester and chlorobenzyl group likely increase logP values compared to the methyl ester and unsubstituted benzyl, enhancing membrane permeability but reducing aqueous solubility .

Research Findings and Limitations

  • Crystallographic Validation : Both compounds rely on SHELX and ORTEP-III for structural confirmation, ensuring high reliability in reported geometries .
  • Biological Activity: No direct activity data are available in the provided evidence.
  • Computational Modeling : Graph-based enumeration methods (as discussed in ) could predict additional analogs with variations in substituent positions or heterocyclic components .

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